![molecular formula C11H16F3N3S B6448020 N,N-dimethyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-amine CAS No. 2548993-22-0](/img/structure/B6448020.png)
N,N-dimethyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-amine
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Overview
Description
“N,N-dimethyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-amine” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. The compound also features a trifluoromethyl group (-CF3), which is often used in drug design to improve stability and lipophilicity .
Molecular Structure Analysis
The compound contains several functional groups that could influence its properties and reactivity. The trifluoromethyl group is electron-withdrawing, which could affect the compound’s acidity and basicity. The piperidine ring is a secondary amine, which could participate in various reactions. The thiazole ring is a heterocycle containing both nitrogen and sulfur atoms, which could also influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The trifluoromethyl group is quite stable but can be involved in certain reactions under specific conditions. The piperidine ring, being a secondary amine, could undergo reactions like alkylation, acylation, and others. The thiazole ring could participate in reactions typical for heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially improving its ability to cross cell membranes. The piperidine and thiazole rings could also influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Medicinal Chemistry and Drug Design
The piperidine nucleus plays a crucial role in drug discovery due to its prevalence in pharmaceuticals. Researchers have explored the synthesis of substituted piperidines, including derivatives of our compound of interest. These derivatives exhibit diverse pharmacological properties, making them valuable building blocks for drug design .
Antiviral Agents
The trifluoromethyl group in our compound could potentially enhance antiviral activity. Researchers investigate its effects on viral enzymes, such as proteases and polymerases. By modifying the piperidine scaffold, they aim to develop potent antiviral agents against specific viruses .
Neuroscience and Neuroprotection
Piperidines often interact with neurotransmitter receptors. Our compound’s unique structure may influence receptor binding, making it relevant for neuroprotective studies. Researchers explore its potential in treating neurodegenerative diseases or enhancing cognitive function .
Spiropiperidines as Bioactive Molecules
Spiropiperidines, a class of piperidine derivatives, exhibit diverse biological activities. Investigating the synthesis and biological evaluation of spiropiperidines derived from our compound could reveal novel drug candidates .
Chemical Biology and Enzyme Inhibition
Researchers study piperidine derivatives as enzyme inhibitors. Our compound’s trifluoromethyl-thiazole moiety might enhance binding affinity to specific enzymes. Investigations into its inhibitory effects on enzymes involved in disease pathways are ongoing .
Materials Science and Organic Electronics
Piperidines can serve as building blocks for organic semiconductors. Researchers explore their incorporation into conjugated polymers for applications in organic photovoltaics, field-effect transistors, and light-emitting devices .
Agrochemicals and Crop Protection
The piperidine scaffold has relevance in agrochemical research. By modifying our compound, scientists aim to develop insecticides, herbicides, or fungicides with improved efficacy and reduced environmental impact .
Natural Product Synthesis
Piperidine alkaloids occur naturally in various plants and fungi. Researchers investigate the total synthesis of these alkaloids, often using piperidine derivatives as key intermediates. Our compound’s trifluoromethyl-thiazole moiety could contribute to novel alkaloid synthesis .
Future Directions
properties
IUPAC Name |
N,N-dimethyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3S/c1-16(2)8-3-5-17(6-4-8)10-15-9(7-18-10)11(12,13)14/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWLGCCZWAGIQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=NC(=CS2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-amine |
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